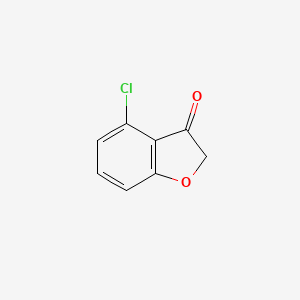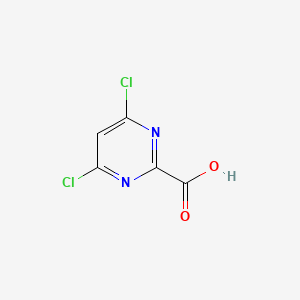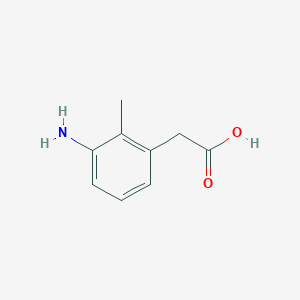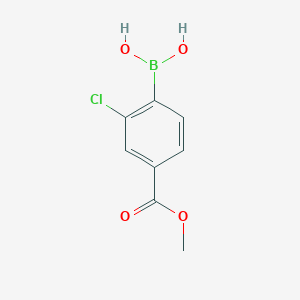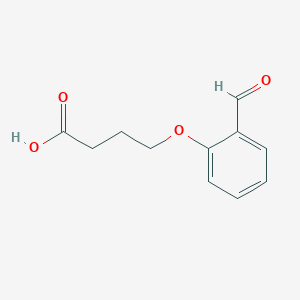
2-(Benzyloxy)-4-chlorobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorobenzoic acids or their derivatives is not explicitly detailed in the provided papers. However, paper discusses the conversion of 4-substituted benzo-2,1,3-thiadiazoles to chlorinated derivatives using hydrogen peroxide and hydrochloric acid. This suggests that chlorination reactions involving aromatic compounds can be achieved through the use of halogenating agents such as hydrochloric acid in the presence of oxidizers like hydrogen peroxide.
Molecular Structure Analysis
The molecular structure of chlorobenzoic acids has been studied using various spectroscopic methods. For instance, paper investigates the structure and vibrations of a related compound, 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, using FT-IR and FT-Raman spectroscopy, as well as DFT calculations. This indicates that similar methods could be applied to study the molecular structure of 2-(Benzyloxy)-4-chlorobenzoic acid.
Chemical Reactions Analysis
Chlorobenzoic acids can undergo various chemical reactions. Paper discusses the photodecomposition of chlorobenzoic acids, where ultraviolet irradiation leads to the replacement of chlorine by hydroxyl and hydrogen. Paper describes the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, which involves the formation of a cation radical and subsequent reactions. These studies suggest that 2-(Benzyloxy)-4-chlorobenzoic acid may also participate in oxidation and photodecomposition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzoic acids have been extensively studied. Paper provides solubility data for 2-amino-4-chlorobenzoic acid in various organic solvents, which could be indicative of the solubility behavior of 2-(Benzyloxy)-4-chlorobenzoic acid. Paper uses PC-SAFT to model the phase behavior of benzoic acid and chlorobenzoic acids, which could be relevant for understanding the phase behavior of the compound . Paper examines the temperature dependence of proton transfer in 4-chlorobenzoic acid, which could be related to the acid-base properties of 2-(Benzyloxy)-4-chlorobenzoic acid.
Applications De Recherche Scientifique
Environmental Degradation Studies
Research has shown that various chlorobenzoic acids, including isomers similar to 2-(benzyloxy)-4-chlorobenzoic acid, are subject to environmental degradation processes. Studies have examined the transformation of these compounds by microbial action, revealing that certain Pseudomonas species can metabolize these compounds in different environmental conditions (Veerkamp, Pel, & Hutzinger, 1983). Additionally, the photodecomposition of chlorobenzoic acids has been studied, showing that ultraviolet irradiation can lead to the replacement of chlorine atoms with hydroxyl groups, transforming these compounds into hydroxybenzoic acids (Crosby & Leitis, 1969).
Thermodynamic and Solubility Studies
Thermodynamic behavior and solubility of chlorobenzoic acids, closely related to 2-(benzyloxy)-4-chlorobenzoic acid, have been extensively studied. These studies provide vital information for process design in pharmaceutical research, particularly concerning the stability and solubility of these compounds in various solvents (Reschke, Zherikova, Verevkin, & Held, 2016).
Advanced Oxidation Processes
Electrochemical advanced oxidation processes have been applied to the degradation of chlorobenzoic acids, demonstrating the potential for environmental remediation and water treatment. These processes involve the generation of hydroxyl radicals, which are effective in degrading these compounds in aqueous solutions (M'hemdi et al., 2013).
Photocatalytic Water Decontamination
Photocatalysis using materials like TiO2 has been explored for the degradation of chlorobenzoic acids, including 2-(benzyloxy)-4-chlorobenzoic acid. This method effectively mineralizes these compounds into harmless end products like CO2 and Cl-, showcasing its potential in water detoxification (D'Oliveira et al., 1993).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-(Benzyloxy)-4-chlorobenzoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that phenolic compounds, which include benzyloxy compounds, are formed via the shikimate pathway in higher plants and microorganisms . The shikimate pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .
Result of Action
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound may play a role, results in the formation of a new carbon–carbon bond .
Action Environment
The action environment of 2-(Benzyloxy)-4-chlorobenzoic acid is likely to be influenced by various factors, including temperature, pH, and the presence of other reactants or catalysts. For example, the Suzuki–Miyaura cross-coupling reaction, in which this compound may play a role, is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
4-chloro-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKBOQPEWFTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625722 | |
| Record name | 2-(Benzyloxy)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57479-71-7 | |
| Record name | 4-Chloro-2-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57479-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



